4-(2-Bromophenyl)-5-methylthiazol-2-ylamine
Overview
Description
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine serves as a key intermediate in the synthesis of various chemically significant compounds. Its reactivity has been extensively explored in the context of palladium-catalyzed direct arylation. This process allows for the efficient creation of 4-(2-bromophenyl)-2-methyl-5-arylthiazoles, which can subsequently be transformed into phenanthrothiazoles and other complex molecules. Such transformations are crucial for developing novel chemical entities in organic and medicinal chemistry (Shi, Soulé, & Doucet, 2017).
Biological Activities and Potential Therapeutic Uses
The compound has been studied in the context of its biological activity. While specific studies directly involving this compound are limited, its structural analogs have demonstrated a range of biological activities. These include antimicrobial, antifungal, and potential antihypertensive effects. Such studies suggest that derivatives of this compound may hold therapeutic promise in various medical fields. However, direct research on this specific compound in a biological context is needed to confirm these potentials (Ohloblina, Bushuieva, & Parchenko, 2022).
Mechanism of Action
Target of Action
Compounds like “4-(2-Bromophenyl)-5-methylthiazol-2-ylamine” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical processes .
Mode of Action
The compound might interact with its target by binding to it, which can either activate or inhibit the target’s function. This interaction can lead to changes in the biochemical processes that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the target could alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted from the body all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical processes it affects. These effects could range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
4-(2-Bromophenyl)-5-methylthiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial resistance, making it a potential candidate for antimicrobial therapy . The compound’s interaction with proteins such as estrogen receptors has also been studied, indicating its potential use in anticancer treatments . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and proliferation . Additionally, it has been observed to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that the compound remains stable under controlled conditions for extended periods . Its degradation products can have varying effects on cellular function. Long-term exposure to the compound has been associated with changes in cellular morphology and function, indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with cytosolic enzymes and signaling proteins .
Properties
IUPAC Name |
4-(2-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQGFXMDMDFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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